Crocin 5

Übersicht

Beschreibung

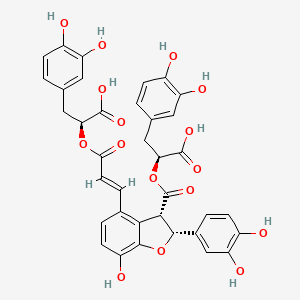

Crocin 5 is a natural product found in Crocus sativus with data available.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Neuroprotective Properties

Crocin, an active component of saffron (Crocus sativus L.), demonstrates potent antioxidant and neuroprotective properties. Studies reveal its therapeutic value in managing neurodegenerative disorders like Alzheimer's disease, characterized by massive neuronal loss and progressive cognitive impairment. Crocin's ability to inhibit beta-amyloid-induced apoptosis in Alzheimer's disease is particularly noteworthy, likely linked to its antioxidant characteristics (Asadi et al., 2015).

Ophthalmic Applications

Research indicates crocin's potential as a vision supplement, particularly in treating various eye diseases such as glaucoma, macular dystrophies, diabetic retinopathy, and age-related macular degeneration. Crocin exhibits cytoprotective, antioxidative, anti-inflammatory, and blood-flow enhancing effects in retinal tissue, impacting retinal pathologies through mechanisms like activating PI3K/Akt and inhibiting NF-κB signalling pathways (Heydari et al., 2022).

Reproductive Health and Fertility

In the context of reproductive health, crocin supplementation during in vitro maturation of mouse oocytes shows promise in improving nuclear maturation rates and developmental potential of oocytes. This is achieved by increasing glutathione concentrations in metaphase II oocytes, offering protection against oxidative stress (Mokhber Maleki et al., 2016).

Neurological and Cognitive Effects

Crocin also demonstrates potential in alleviating cognitive impairment, as evidenced in studies involving LDLR−/− mice fed a high-fat/cholesterol diet. It improves neuroinflammation by inhibiting Aβ deposition, decreasing Aβ1‐42 and tau phosphorylation, and repressing activation of microglia and astrocytes (Song et al., 2022).

Anticancer Properties

In cancer research, crocin shows efficacy in enhancing the chemosensitivity of lung cancer cells to drugs like cisplatin and pemetrexed. This effect is mediated through mechanisms involving cell cycle arrest and apoptosis, with an up-regulation of p53 and Bax but down-regulation of Bcl-2 (Chen et al., 2015).

Anti-Inflammatory and Immunomodulatory Effects

Crocin's anti-inflammatory and immunomodulatory effects are evident in its ability to suppress airway inflammation and hyper-reactivity in allergic asthma models. It significantly reduces inflammatory mediators like IL-4, IL-5, IL-13, and tryptase, indicating its potential as an anti-asthma agent (Xiong et al., 2015).

Eigenschaften

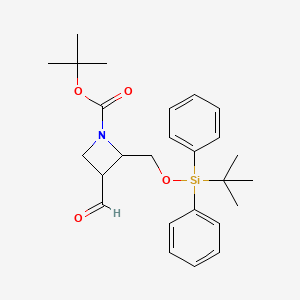

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O9/c23-15-16-19(27)20(28)21(29)22(30-16)31-18(26)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17(24)25/h1-14,16,19-23,27-29H,15H2,(H,24,25)/b2-1+,5-3+,6-4+,9-7+,10-8+,13-11+,14-12+/t16-,19-,20+,21-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQFFFVKIWJMFU-VLKFUWSTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(=O)C=CC=CC=CC=CC=CC=CC=CC(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)

![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028159.png)